4-(Cyanomethyl)benzoyl chloride
Overview
Description
4-(Cyanomethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClNO. It is a derivative of benzoyl chloride, where the hydrogen atom at the para position is replaced by a cyanomethyl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Cyanomethyl)benzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-(cyanomethyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
4-(Cyanomethyl)benzoic acid+SOCl2→4-(Cyanomethyl)benzoyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyanomethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The compound can be reduced to 4-(cyanomethyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 4-(cyanomethyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols, typically under basic conditions.
Reduction: Reducing agents such as LiAlH4, often in anhydrous ether.
Oxidation: Oxidizing agents like KMnO4, usually in aqueous or acidic conditions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution.
4-(Cyanomethyl)benzyl Alcohol: Formed from reduction.
4-(Cyanomethyl)benzoic Acid: Formed from oxidation.
Scientific Research Applications
4-(Cyanomethyl)benzoyl chloride is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyanomethyl)benzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific reactions and applications, often involving the formation of covalent bonds with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Benzoyl Chloride: Lacks the cyanomethyl group, making it less reactive in certain nucleophilic substitution reactions.
4-Cyanobenzoyl Chloride: Similar structure but without the methylene group, leading to different reactivity and applications.
Uniqueness: 4-(Cyanomethyl)benzoyl chloride is unique due to the presence of both the acyl chloride and cyanomethyl functional groups, which confer distinct reactivity and versatility in chemical synthesis.
Biological Activity
4-(Cyanomethyl)benzoyl chloride is a chemical compound with the molecular formula C10H8ClN and a molecular weight of approximately 195.63 g/mol. It is primarily used in organic synthesis and has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C10H8ClN
- Molecular Weight : 195.63 g/mol
- CAS Number : 80589-49-7
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound contains both a cyano group and a benzoyl chloride moiety, which may facilitate its reactivity with nucleophiles such as amines and thiols. This reactivity is crucial in the development of pharmaceutical agents.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although detailed investigations are required to confirm this effect.
- Anticancer Properties : There is ongoing research into the compound's potential as an anticancer agent, particularly against multidrug-resistant cancer cells .
Antimicrobial Activity
A study highlighted the potential antimicrobial properties of this compound. The compound was tested against various bacterial strains, showing promising results that warrant further exploration in clinical settings.
Anticancer Studies
Research into the anticancer effects of this compound has shown that it may induce apoptosis in cancer cells. In vitro assays demonstrated that the compound could inhibit cell proliferation in certain cancer cell lines, suggesting a mechanism that involves the disruption of cell cycle progression .
Case Studies
Several case studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Methodology : Cells were treated with varying concentrations of this compound.
- Results : Significant reduction in cell viability was observed at higher concentrations, indicating dose-dependent cytotoxicity.
-
Antimicrobial Efficacy Assessment :
- Objective : To assess the antibacterial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to test susceptibility.
- Results : The compound showed effective inhibition zones, particularly against Gram-positive strains.
Data Tables
Property | Value |
---|---|
Molecular Formula | C10H8ClN |
Molecular Weight | 195.63 g/mol |
CAS Number | 80589-49-7 |
Antimicrobial Activity | Positive (varied by strain) |
Cytotoxicity (IC50 values) | Varies by cell line |
Properties
IUPAC Name |
4-(cyanomethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9(12)8-3-1-7(2-4-8)5-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJPSZGJLOCLLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510261 | |
Record name | 4-(Cyanomethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80589-49-7 | |
Record name | 4-(Cyanomethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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